molecular formula C10H14N6O3 B1194517 3'-Amino-3'-deoxyadenosine CAS No. 2504-55-4

3'-Amino-3'-deoxyadenosine

Cat. No.: B1194517
CAS No.: 2504-55-4
M. Wt: 266.26 g/mol
InChI Key: ILDPUOKUEKVHIL-QYYRPYCUSA-N
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Description

3’-Amino-3’-deoxyadenosine is a nucleoside analog that has garnered significant interest due to its unique biochemical properties and potential applications in various fields. This compound is structurally similar to adenosine but lacks a hydroxyl group at the 3’ position of the ribose sugar, which is replaced by an amino group. This modification imparts distinct chemical and biological characteristics to the molecule.

Scientific Research Applications

3’-Amino-3’-deoxyadenosine has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 3’-Amino-3’-deoxyadenosine includes a warning signal. The hazard statement is H302, and the precautionary statements are P280, P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Mechanism of Action

The mechanism of action of 3’-amino-3’-deoxyadenosine involves its incorporation into nucleic acids, where it acts as a chain terminator. The amino group at the 3’ position prevents the formation of the 3’,5’-phosphodiester linkage, thereby inhibiting further elongation of the nucleic acid chain. This property makes it a potent inhibitor of nucleic acid synthesis .

Biochemical Analysis

Biochemical Properties

3’-Amino-3’-deoxyadenosine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with adenosine deaminase, an enzyme that catalyzes the deamination of adenosine to inosine. The presence of the amino group at the 3’ position inhibits the activity of adenosine deaminase, leading to the accumulation of 3’-Amino-3’-deoxyadenosine . Additionally, 3’-Amino-3’-deoxyadenosine has been shown to inhibit RNA polymerase, thereby affecting RNA synthesis . This compound also interacts with various nucleic acid polymerases, which incorporate it into growing polynucleotide chains, leading to chain termination .

Cellular Effects

3’-Amino-3’-deoxyadenosine exerts significant effects on various cell types and cellular processes. It has been observed to inhibit the growth of several types of tumor cells, including ascites tumor cells and adenocarcinoma cells . The compound interferes with nucleic acid synthesis, leading to the inhibition of cell proliferation . In addition, 3’-Amino-3’-deoxyadenosine affects cell signaling pathways by inhibiting the activity of adenosine receptors, which play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis . The compound also influences gene expression by incorporating into RNA and DNA, leading to the termination of nucleic acid synthesis .

Molecular Mechanism

The molecular mechanism of action of 3’-Amino-3’-deoxyadenosine involves several key interactions at the molecular level. The compound binds to adenosine receptors, inhibiting their activity and thereby affecting downstream signaling pathways . Additionally, 3’-Amino-3’-deoxyadenosine is incorporated into growing polynucleotide chains by nucleic acid polymerases, leading to chain termination . This incorporation prevents further elongation of the nucleic acid chain, thereby inhibiting nucleic acid synthesis . The compound also inhibits the activity of adenosine deaminase, leading to the accumulation of adenosine and its analogs, which further affects cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Amino-3’-deoxyadenosine have been observed to change over time. The compound is relatively stable under physiological conditions, but its stability can be affected by factors such as temperature and pH . Over time, 3’-Amino-3’-deoxyadenosine can undergo degradation, leading to a decrease in its efficacy . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of nucleic acid synthesis and cell proliferation . In in vitro studies, the compound has been shown to maintain its activity for several hours, while in in vivo studies, its effects can last for several days .

Dosage Effects in Animal Models

The effects of 3’-Amino-3’-deoxyadenosine vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth and prolong survival in mice bearing ascites tumors . At higher doses, 3’-Amino-3’-deoxyadenosine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. The compound’s therapeutic window is relatively narrow, and careful dosage optimization is required to achieve the desired therapeutic effects while minimizing adverse effects. Threshold effects have been observed, with significant antitumor activity at doses as low as 72 µg/mouse.

Preparation Methods

Synthetic Routes and Reaction Conditions

3’-Amino-3’-deoxyadenosine can be synthesized through several chemical routes. One common method involves the partial synthesis from adenosine. The process typically includes the following steps:

Industrial Production Methods

Industrial production of 3’-amino-3’-deoxyadenosine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. Enzymatic methods have also been explored for the efficient and economical production of this compound .

Chemical Reactions Analysis

Types of Reactions

3’-Amino-3’-deoxyadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of 3’-amino-3’-deoxyadenosine, such as oxo derivatives, reduced forms, and substituted analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Amino-3’-deoxyadenosine is unique due to its specific structural modification, which imparts distinct biochemical properties. Its ability to act as a chain terminator in nucleic acid synthesis sets it apart from other similar compounds .

Properties

IUPAC Name

(2R,3R,4S,5S)-4-amino-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDPUOKUEKVHIL-QYYRPYCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2504-55-4
Record name 3′-Amino-3′-deoxyadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2504-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Amino-3'-deoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the downstream consequences of 3'-AmA's inhibition of RNA synthesis?

A2: Inhibition of RNA synthesis by 3'-AmA primarily affects the production of ribosomal RNA (rRNA), leading to a decrease in ribosome biogenesis and protein synthesis. [, ] This selective effect on rRNA synthesis is attributed to the structural changes 3'-AmA induces within the nucleolus, the site of ribosome assembly. [, ]

Q2: Does 3'-AmA affect normal cells and transformed cells differently?

A3: Research suggests that 3'-AmA can differentially impact normal and transformed cells. While it inhibits pre-rRNA processing in both cell types, the effects on pre-rRNA transcription and nucleolar structure appear more pronounced in transformed cells. [] This difference might be related to the higher rate of rRNA synthesis typically observed in transformed cells.

Q3: What is the molecular formula and molecular weight of 3'-amino-3'-deoxyadenosine?

A3: The molecular formula of 3'-AmA is C10H14N6O3. Its molecular weight is 266.25 g/mol.

Q4: Is there any available spectroscopic data for 3'-AmA?

A5: Yes, several studies have utilized NMR (Nuclear Magnetic Resonance) spectroscopy to characterize the conformation of 3'-AmA in solution. [, ] These studies typically focus on proton (1H) and carbon (13C) NMR spectra to analyze the compound's structure.

Q5: Is there information available regarding the stability of 3'-AmA under different conditions?

A6: While specific stability data for 3'-AmA is limited in the provided research, its synthesis often involves protecting groups to improve stability during chemical reactions. [, , ] This suggests potential sensitivity to certain conditions, and further investigation into its stability profile would be beneficial.

Q6: How do structural modifications of 3'-AmA affect its biological activity?

A8: Modifications at the 3'-amino group, such as acylation, are commonly employed in synthesizing 3'-AmA derivatives. [, , ] These modifications can impact the compound's activity, as observed with the synthesis of puromycin analogs. [, ] The N6-methyl groups in puromycin, absent in 3'-AmA, were found not to be essential for its inhibitory activity on protein synthesis, suggesting that modifications at this position might be tolerated. []

Q7: Are there specific structural features of 3'-AmA crucial for its interaction with RNA polymerase?

A9: The 3'-amino group is critical, as it prevents further RNA chain elongation. [, ] Additionally, studies using 3'-modified ATP analogs, including 3'-AmA-triphosphate, demonstrate potent inhibition of the RNA polymerase elongation step. [] This suggests the 3'-position plays a vital role in binding to the enzyme.

Q8: Has 3'-AmA been investigated for its antiviral activity?

A11: While 3'-AmA itself has not been extensively studied for antiviral activity, its derivative, puromycin aminonucleoside, and other 3'-aminonucleoside analogs have shown inhibitory effects against HIV-1 replication. [] These analogs were found to target reverse transcription, an early stage in the HIV-1 replication cycle. []

Q9: What in vitro models have been used to study the activity of 3'-AmA?

A9: Researchers have utilized various in vitro systems to investigate 3'-AmA's effects, including:

  • Ehrlich ascites tumor cells: To study its impact on nucleic acid synthesis and labeling of RNA subspecies. [, ]
  • Isolated nuclei: To analyze its effect on RNA formation catalyzed by aggregate enzymes. []
  • Escherichia coli DNA-dependent RNA polymerase: To understand its interaction with the enzyme and its inhibitory effects on RNA synthesis. []

Q10: Have computational methods been used to study 3'-AmA?

A13: Yes, PCILO (Perturbative Configuration Interaction using Localized Orbitals) computations have been employed to investigate the conformation of 3'-AmA. [] These studies compared its conformational preferences to those of adenosine and cordycepin (3'-deoxyadenosine).

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